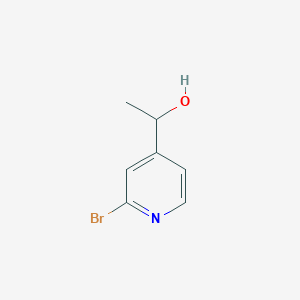

1-(2-Bromopyridin-4-yl)ethanol

CAS No.:

Cat. No.: VC14448102

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO |

|---|---|

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 1-(2-bromopyridin-4-yl)ethanol |

| Standard InChI | InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3 |

| Standard InChI Key | DBNKYNVEWZKOJX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=NC=C1)Br)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(2-Bromopyridin-4-yl)ethanol (C₇H₈BrNO; molecular weight: 202.05 g/mol) consists of a pyridine ring with two functional groups:

-

Bromine atom at the 2-position, which serves as a reactive site for nucleophilic substitution or cross-coupling reactions.

-

Ethanol group (-CH₂CH₂OH) at the 4-position, providing hydrogen-bonding capability and influencing solubility.

The compound’s IUPAC name is 1-(2-bromopyridin-4-yl)ethanol, and its canonical SMILES representation is OCC(c1ccnc(Br)c1). The bromine atom’s electronegativity and the ethanol group’s polarity contribute to its distinct electronic and steric properties.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(2-Bromopyridin-4-yl)ethanol can be achieved through multiple pathways:

Bromination of 4-Pyridylethanol

A direct method involves brominating 4-pyridylethanol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., acetonitrile) under reflux:

This reaction proceeds via radical intermediates, with regioselectivity controlled by the pyridine ring’s electronic environment.

Grignard Addition to 2-Bromopyridine-4-carbaldehyde

An alternative route employs the Grignard reaction:

-

Formylation: 2-Bromopyridine is formylated at the 4-position using Vilsmeier-Haack conditions.

-

Grignard Addition: Reaction with ethyl magnesium bromide followed by hydrolysis yields the ethanol derivative:

This method offers higher regiocontrol but requires stringent anhydrous conditions.

Industrial-Scale Production

Industrial synthesis may utilize continuous flow reactors to enhance yield and safety. Key considerations include:

-

Catalyst Optimization: Palladium catalysts for potential cross-coupling steps.

-

Solvent Recovery: Recycling acetonitrile or tetrahydrofuran to reduce waste.

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with the bromine moiety increasing susceptibility to thermal degradation .

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity; insoluble in nonpolar solvents like hexane.

Comparative Analysis with Analogs

| Property | 1-(2-Bromopyridin-4-yl)ethanol | 1-(3-Bromopyridin-4-yl)ethanol | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone |

|---|---|---|---|

| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO | C₇H₃BrF₃NO |

| Molecular Weight (g/mol) | 202.05 | 202.05 | 254.00 |

| Key Functional Groups | -Br, -CH₂CH₂OH | -Br, -CH₂CH₂OH | -Br, -COCF₃ |

| Reactivity | Nucleophilic substitution | Similar | Electrophilic aromatic substitution |

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-(2-Bromopyridin-4-yl)ethanol is a precursor for:

-

Anticancer Agents: Analogous compounds like 4-(imidazol-5-yl)pyridine derivatives exhibit kinase inhibitory activity .

-

Antimicrobials: Bromopyridine derivatives demonstrate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids to form biaryl structures:

This reaction is pivotal in constructing complex molecules for drug discovery.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume